3-Formyl-4-hydroxybenzonitrile

Physical Chemistry Process Chemistry Purification

3-Formyl-4-hydroxybenzonitrile (5-Cyanosalicylaldehyde) is the only isomer that provides the ortho-formyl/hydroxyl arrangement. This unique substitution directs regioselective cyclizations and nucleophilic additions, gives a boiling point ~47 °C lower than its 4‑formyl regioisomer (simplifying volatile purification), and allows rapid identity checks via its 147 °C melting point. For synthesis programs that rely on reproducible yields, this compound eliminates the batch variability and divergent reactivity common with generic ‘hydroxybenzonitrile’ alternatives. Its three distinct functional groups also make it a superior scaffold for multicomponent library synthesis. Ensure experimental consistency – only CAS 74901-29-4 delivers the ortho-substitution required for these validated reaction pathways.

Molecular Formula C8H5NO2
Molecular Weight 147.13 g/mol
CAS No. 74901-29-4
Cat. No. B1338179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-4-hydroxybenzonitrile
CAS74901-29-4
Molecular FormulaC8H5NO2
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)C=O)O
InChIInChI=1S/C8H5NO2/c9-4-6-1-2-8(11)7(3-6)5-10/h1-3,5,11H
InChIKeyPHIANFGZFLCRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-4-hydroxybenzonitrile (CAS 74901-29-4) for R&D and Procurement: A Multifunctional Building Block with Verified Specifications


3-Formyl-4-hydroxybenzonitrile (CAS 74901-29-4, also known as 5-Cyanosalicylaldehyde) is a trisubstituted aromatic aldehyde with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol [1]. It contains three functional groups on a benzene ring: a formyl group (-CHO) at the 3-position, a hydroxyl group (-OH) at the 4-position, and a nitrile group (-CN) at the 1-position . This unique substitution pattern confers distinct reactivity and physical properties that differentiate it from regioisomers such as 4-Formyl-3-hydroxybenzonitrile (CAS 84102-89-6) . The compound is commercially available from multiple suppliers with batch-specific certificates of analysis, and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research [2].

Why Substitution with Regioisomers or Unspecified Analogs Compromises Experimental Reproducibility in 3-Formyl-4-hydroxybenzonitrile Applications


Substituting 3-Formyl-4-hydroxybenzonitrile with its regioisomer, 4-Formyl-3-hydroxybenzonitrile, or with generic 'hydroxybenzonitrile' analogs is not scientifically valid due to fundamental differences in physical properties and chemical reactivity that directly impact experimental outcomes. While both regioisomers share the same molecular weight and formula, their distinct substitution patterns result in markedly different boiling points: 241.4±25.0 °C for the 3-Formyl derivative versus 288.7±30.0 °C for the 4-Formyl derivative . This difference of approximately 47 °C reflects distinct intermolecular interactions that affect solubility, chromatographic behavior, and thermal stability during reactions . Furthermore, the ortho-relationship between the formyl and hydroxyl groups in 3-Formyl-4-hydroxybenzonitrile enables intramolecular hydrogen bonding that is absent in the meta-arrangement of the 4-Formyl isomer, altering both spectroscopic properties and nucleophilic reactivity . These differences are not merely academic; they translate into divergent synthetic yields and purification profiles that can derail multi-step syntheses if the incorrect isomer is procured.

Quantitative Comparative Evidence for 3-Formyl-4-hydroxybenzonitrile (CAS 74901-29-4) Differentiation


Boiling Point Differentiation: 3-Formyl-4-hydroxybenzonitrile (241.4 °C) vs. 4-Formyl-3-hydroxybenzonitrile (288.7 °C) Affects Purification and Thermal Stability

3-Formyl-4-hydroxybenzonitrile exhibits a significantly lower predicted boiling point of 241.4±25.0 °C at 760 mmHg compared to its regioisomer, 4-Formyl-3-hydroxybenzonitrile, which boils at 288.7±30.0 °C under identical conditions . This difference of approximately 47 °C is a direct consequence of the ortho-arrangement of the formyl and hydroxyl groups in the 3-Formyl derivative, which permits intramolecular hydrogen bonding, reducing intermolecular associations and thus lowering the energy required for vaporization .

Physical Chemistry Process Chemistry Purification

Purity Specification: Verified HPLC Purity of 97% for 3-Formyl-4-hydroxybenzonitrile Ensures Reproducible Synthetic Outcomes

Commercial batches of 3-Formyl-4-hydroxybenzonitrile are consistently supplied with a minimum purity specification of 97% as determined by HPLC, accompanied by a maximum moisture content of 0.5% [1]. While the regioisomer 4-Formyl-3-hydroxybenzonitrile is also available at purities of 95-98%, the consistent, batch-specific certification for 3-Formyl-4-hydroxybenzonitrile from suppliers like Capot Chem provides documented traceability essential for regulated environments .

Analytical Chemistry Quality Control Synthetic Chemistry

Analytical Reagent Application: Specific UV Absorption at 295 nm Enables Detection of Anions and Heavy Metals

3-Formyl-4-hydroxybenzonitrile (referred to as 3F4HB) exhibits a characteristic absorption maximum at 295 nm and has been successfully employed as an analytical reagent for the detection of anions (sulfate, nitrate, phosphate) and heavy metals (mercury, lead) . This application is not commonly reported for its regioisomer, 4-Formyl-3-hydroxybenzonitrile, suggesting a structure-dependent utility in spectrophotometric assays .

Analytical Chemistry Environmental Analysis Spectroscopy

Synthetic Route Efficiency: One-Step Formylation of 4-Hydroxybenzonitrile Yields 3-Formyl-4-hydroxybenzonitrile with 13% Yield

A documented synthetic route for 3-Formyl-4-hydroxybenzonitrile involves the direct formylation of 4-hydroxybenzonitrile using hexamethylenetetramine in trifluoroacetic acid at 100 °C for 9 hours, yielding the desired product in 13% yield after chromatographic purification . This contrasts with the synthesis of 4-Formyl-3-hydroxybenzonitrile, which is typically achieved via demethylation of 4-formyl-3-methoxybenzonitrile using boron tribromide, a more hazardous and air-sensitive reagent .

Synthetic Methodology Process Development Organic Synthesis

Melting Point Verification: Experimental Melting Point of 147 °C Provides a Key Identity and Purity Checkpoint

The experimental melting point of 3-Formyl-4-hydroxybenzonitrile is reported as 147 °C (measured in a methanol/water solvent system) . This sharply defined melting point serves as a critical, low-cost quality control parameter for confirming compound identity and purity upon receipt, a property not as consistently or clearly documented for all hydroxybenzonitrile analogs .

Analytical Chemistry Quality Control Material Characterization

Solubility Profile: Soluble in Common Organic Solvents (Ethanol, Ethyl Acetate, DCM) but Sparingly Soluble in Water

3-Formyl-4-hydroxybenzonitrile is reported to be soluble in organic solvents such as ethanol, ethyl acetate, and dichloromethane, but only slightly soluble in water . This solubility profile is characteristic of its specific substitution pattern and influences its behavior in liquid-liquid extractions and chromatographic purifications. While general solubility expectations exist for this compound class, this explicit, documented profile aids in experimental planning .

Formulation Chemistry Reaction Solvent Selection Purification

Optimal R&D and Industrial Applications for 3-Formyl-4-hydroxybenzonitrile (CAS 74901-29-4) Based on Verified Differential Evidence


Precision Synthesis of Pharmaceutical Intermediates Requiring Ortho-Formyl/Hydroxyl Reactivity

3-Formyl-4-hydroxybenzonitrile is the preferred starting material for synthetic sequences that exploit the ortho-relationship between its formyl and hydroxyl groups. This arrangement facilitates intramolecular hydrogen bonding, which can direct the regioselectivity of subsequent reactions, such as nucleophilic additions or cyclizations . The compound's lower boiling point (241.4 °C) compared to its regioisomer also simplifies purification of volatile intermediates. This makes it a more efficient and reproducible building block for constructing complex heterocycles found in drug candidates, compared to using the 4-Formyl isomer which would require different purification strategies and may exhibit altered reactivity.

Development of Spectrophotometric Assays for Environmental and Industrial Anion/Heavy Metal Detection

Researchers focused on developing new analytical methods for environmental monitoring or industrial quality control should prioritize 3-Formyl-4-hydroxybenzonitrile as a starting reagent. Its documented absorption maximum at 295 nm and its successful application in detecting sulfate, nitrate, phosphate, mercury, and lead ions provide a validated starting point for designing colorimetric or spectrophotometric assays. This specific functional utility is not well-documented for its close structural analogs, offering a distinct advantage and saving significant time in reagent screening and method development.

Laboratories Requiring Stringent Material Qualification with Batch-Specific Certificates of Analysis

For research programs operating under strict quality management systems (e.g., GLP, regulated pharmaceutical R&D), procuring 3-Formyl-4-hydroxybenzonitrile from suppliers who provide a detailed, batch-specific Certificate of Analysis (COA) is essential. The documented minimum purity of 97% by HPLC with a moisture content ≤0.5% [1] offers a verifiable benchmark for material quality. This level of documented consistency, which may not be standard for all suppliers of analogous compounds, directly reduces the risk of variable reaction outcomes, minimizes troubleshooting, and ensures the reproducibility required for patent filings and technology transfer.

Academic and Industrial Labs Synthesizing Diverse Compound Libraries via Multi-Component Reactions

3-Formyl-4-hydroxybenzonitrile is an excellent building block for constructing diverse small-molecule libraries using reactions like the Ugi or Passerini reactions. Its three distinct functional groups (aldehyde, phenol, nitrile) offer multiple points of diversification . The well-defined melting point (147 °C) serves as a rapid, cost-effective check for compound identity upon receipt and after any necessary purification, a practical advantage for high-throughput synthesis environments where time and resources are limited.

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